molecular formula C21H7I4NO5S B1584399 3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 72814-84-7

3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one

Cat. No.: B1584399
CAS No.: 72814-84-7
M. Wt: 893 g/mol
InChI Key: KGIPESQZUJURRP-UHFFFAOYSA-N
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Description

This compound is a tetraiodinated fluorescein derivative with a reactive isothiocyanate (-NCS) group at the 5-position of the benzofuran moiety. Its molecular formula is C₂₁H₈I₄NO₅S, and it belongs to the spiroxanthene family, characterized by a fused xanthene-benzofuran core . The iodine atoms at positions 2',4',5',7' enhance its molecular weight (theoretical ~922.89 g/mol) and influence photophysical properties, such as fluorescence quenching, while the isothiocyanate group enables covalent conjugation to biomolecules (e.g., proteins, antibodies) for applications in fluorescent labeling and diagnostics .

Synthesis typically involves sequential iodination of fluorescein precursors followed by isothiocyanate functionalization.

Properties

IUPAC Name

3',6'-dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-3-7(26-6-32)1-2-8(9)20(29)31-21/h1-5,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIPESQZUJURRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)O)I)I)O)I)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H7I4NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276683
Record name 3',6'-dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

893.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72814-84-7
Record name 3',6'-dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythrosin B isothiocyanate, isomer II
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one (CAS No. 90284-47-2) is a complex organic compound with notable biological properties. This article consolidates diverse research findings on its biological activities, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound's structure is characterized by the presence of iodine atoms and an isothiocyanate group, contributing to its unique biological activity. The molecular formula is C21H7I4NO5SC_{21}H_7I_4NO_5S .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.

  • Study Findings : A study evaluated the antimicrobial activity of various benzofuran derivatives against Gram-positive and Gram-negative bacteria and fungi. Compounds showed minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against selected pathogens .
  • Mechanism : The presence of halogen atoms in the structure enhances the compound's interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies.

  • Cell Line Studies : In vitro tests demonstrated that derivatives of benzofuran possess potent antiproliferative activity against various cancer cell lines. For example, one study reported IC50 values in the low micromolar range for compounds similar to this compound .
CompoundIC50 (µM)Cell Line
CA-4180HeLa
6a4.6MDA-MB-231
11a370MCF-7
  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting tubulin polymerization and histone deacetylase (HDAC) activity, leading to apoptosis in cancer cells .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound exhibits:

  • Antioxidant Activity : Some studies suggest that benzofuran derivatives can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The isothiocyanate functional group is known for its anti-inflammatory properties, potentially reducing inflammation markers in various biological systems.

Case Studies

  • Antimicrobial Efficacy : A specific case study highlighted the effectiveness of a related benzofuran derivative against Staphylococcus aureus, demonstrating a significant reduction in bacterial load in vitro.
  • Cancer Cell Proliferation : Another study focused on the effects of the compound on breast cancer cell lines, showing a marked decrease in cell viability and induction of apoptosis through caspase activation pathways.

Scientific Research Applications

Biological Research

Erythrosin B isothiocyanate has been investigated for its potential as a fluorescent probe in biological systems. Its ability to bind to specific biomolecules makes it useful for:

  • Cell Imaging : The compound can be utilized for visualizing cellular components due to its fluorescent properties. It has been shown to localize in specific cellular compartments, aiding in the study of cellular functions and dynamics.
  • Drug Delivery Systems : The isothiocyanate group allows for conjugation with various therapeutic agents, enhancing their delivery and efficacy in targeted therapies.

Anticancer Studies

Research indicates that compounds similar to erythrosin B isothiocyanate exhibit anticancer properties. The tetraiodo substitution may enhance the compound's ability to induce apoptosis in cancer cells. Studies have explored:

  • Mechanisms of Action : Investigations into how this compound interacts with cancer cell signaling pathways are ongoing.
  • Synergistic Effects : Combining erythrosin B isothiocyanate with other chemotherapeutic agents may produce synergistic effects, improving treatment outcomes.

Environmental Applications

The compound's stability and reactivity make it a candidate for environmental applications:

  • Pollutant Detection : Erythrosin B isothiocyanate can be used as a sensor for detecting heavy metals and other pollutants due to its ability to form complexes with these substances.
  • Bioremediation : Its properties may also be harnessed in bioremediation strategies, where it can assist in breaking down toxic substances in contaminated environments.

Data Table: Properties and Comparisons

PropertyValue
Boiling Point710.5 ± 60.0 °C (Predicted)
Density2.77 ± 0.1 g/cm³ (Predicted)
pKa7.17 ± 0.20 (Predicted)
Storage Temperature2-8 °C

Case Study 1: Efficacy in Cancer Treatment

A study published in a peer-reviewed journal explored the effects of erythrosin B isothiocyanate on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an adjunct therapy in breast cancer treatment.

Case Study 2: Fluorescent Imaging Techniques

In another research project focused on cellular imaging, erythrosin B isothiocyanate was employed to visualize mitochondrial activity in live cells. The findings demonstrated that the compound provided clear fluorescence signals, allowing researchers to track mitochondrial dynamics effectively.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s unique features include:

  • Four iodine atoms at 2',4',5',7' positions on the xanthene ring.
  • Isothiocyanate group at the 5-position of the benzofuran, enabling covalent linkage to biomolecules.

Key analogs and their distinguishing attributes:

Compound Name Substituents Functional Groups Molecular Weight (g/mol) Applications Reference
Target Compound 2',4',5',7'-tetraiodo, 5-isothiocyanate -OH, -NCS, I₄ ~922.89 Fluorescent probes, bioimaging
Erythrosine 4',5'-diiodo -OH, I₂ 835.89 Food dye, histological stain
Rose Bengal 2',4',5',7'-tetraiodo, 4,5,6,7-Cl₄ -OH, Cl₄, I₄ 1017.64 Ophthalmic diagnostic, photodynamic therapy
5-FITC (5-isothiocyanatofluorescein) None (non-iodinated) -OH, -NCS 389.38 Antibody labeling, flow cytometry
6-Carboxyfluorescein 6-carboxylic acid -OH, -COOH 376.32 pH-sensitive probes, microscopy
5(6)-Nitrospiroxanthene 5/6-nitro -OH, -NO₂ ~343.28 Intermediate in dye synthesis

Photophysical and Chemical Properties

  • Fluorescence Quenching: The tetraiodo substituents in the target compound induce heavy-atom effects, reducing fluorescence quantum yield compared to non-iodinated analogs like 5-FITC. This property is advantageous in applications requiring low background noise .
  • Reactivity : The isothiocyanate group provides superior conjugation efficiency compared to carboxylic acid (6-carboxyfluorescein) or nitro (5/6-nitrospiroxanthene) derivatives, making it ideal for stable biomolecular labeling .
  • Solubility : Iodination decreases aqueous solubility relative to 5-FITC but improves lipid membrane permeability, enhancing utility in cellular imaging .

Research Findings and Challenges

  • Synthetic Challenges : Achieving selective iodination at the 2',4',5',7' positions without over-iodination requires precise control of reaction conditions, as described in Rose Bengal synthesis protocols .
  • Purity Concerns: Residual methanesulfonic acid from synthesis (as noted in ) may require extensive purification to avoid interference in biomedical applications.

Preparation Methods

Starting Material Synthesis

  • Precursor: 3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one (fluorescein core)
  • Synthesis: Typically synthesized by condensation of resorcinol derivatives with phthalic anhydride derivatives under acidic conditions, yielding the spiro benzofuran-xanthene structure with hydroxyl groups at 3' and 6'.

Electrophilic Iodination

  • Reagents: Iodine (I2), iodinating agents such as N-iodosuccinimide (NIS), or iodic acid under acidic or neutral conditions.
  • Conditions: Controlled temperature (0-25°C) to avoid over-iodination or decomposition.
  • Mechanism: Electrophilic aromatic substitution targeting activated positions on the aromatic rings, especially ortho and para to hydroxyl groups.
  • Outcome: Tetraiodination at 2',4',5',7' positions confirmed by spectroscopic data.

Isothiocyanate Group Introduction

  • Precursor Functional Group: Amino group at position 5 (introduced via nitration and reduction or direct amination).
  • Reagents: Thiophosgene (CSCl2) or equivalents such as 1,1'-thiocarbonyldiimidazole.
  • Procedure: The amino group reacts with thiophosgene in an organic solvent (e.g., dichloromethane) under cooling to form the isothiocyanate group.
  • Safety Note: Thiophosgene is highly toxic and must be handled under strict safety protocols.

Purification and Isolation

  • Techniques: Precipitation by addition of water or non-solvents, filtration, washing, and drying.
  • Chromatography: High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for purity enhancement.
  • Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis confirm structure and purity.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
1. Precursor synthesis Resorcinol + phthalic anhydride, acid Formation of spiro benzofuran-xanthene core Control of hydroxyl substitution
2. Iodination I2 or NIS, acidic or neutral medium, 0-25°C Electrophilic aromatic substitution for tetraiodination Avoid over-iodination
3. Amination (if needed) Nitration + reduction or direct amination Introduce amino group at position 5 Precursor for isothiocyanate group
4. Isothiocyanate formation Thiophosgene in organic solvent, cooling Conversion of amino to isothiocyanate group Toxic reagent, requires caution
5. Purification Precipitation, filtration, chromatography Isolate and purify final compound Confirm purity by analytical methods

Research Findings and Notes

  • The iodination step is critical and must be carefully controlled to achieve selective tetraiodination without side reactions or degradation.
  • The isothiocyanate group introduction is typically the last step to avoid side reactions during earlier transformations.
  • The compound’s spiro structure and multiple substituents confer unique chemical properties, making the synthesis challenging but feasible with modern organic synthesis techniques.
  • Analytical methods such as HPLC and NMR are essential to confirm the substitution pattern and purity.
  • The compound is structurally related to fluorescein derivatives used in biochemical labeling, and its preparation methods borrow from established fluorescein chemistry with modifications for iodination and isothiocyanate functionalization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Reactant of Route 2
3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one

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